3,5-Dimethyl-4-propoxybenzoic acid
Description
3,5-Dimethyl-4-propoxybenzoic acid (CAS No. 1039885-39-6) is a substituted benzoic acid derivative with the molecular formula C₁₂H₁₆O₃. Its structure features a carboxylic acid group at the 1-position, methyl groups at the 3- and 5-positions, and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. This substitution pattern confers unique steric and electronic properties, influencing its solubility, acidity, and reactivity.
The compound is primarily utilized as a synthetic intermediate or building block in organic chemistry, particularly for developing pharmaceuticals, agrochemicals, and fine chemicals .
Properties
IUPAC Name |
3,5-dimethyl-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUWNUAPJNPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-propoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylbenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dimethyl-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl and propoxy groups in this compound enhance steric hindrance and reduce solubility compared to hydroxyl-bearing analogs like 4-hydroxybenzoic acid .
- Electronic Properties : Electron-withdrawing groups (e.g., -Cl in ethyl 3,5-dichloro-4-isopropoxybenzoate) increase acidity, while electron-donating groups (e.g., -OCH₃ in 4-hydroxy-3,5-dimethoxybenzoic acid) decrease it .
Physical Properties and Reactivity
| Compound Name | Physical State | Melting Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|---|
| This compound | Not specified | Not reported | Low (hydrophobic) | Esterification, salt formation |
| 4-Hydroxybenzoic acid | Crystalline | 214–217 | Moderate in water | Hydrogen bonding, oxidation |
| Caffeic acid | Yellow crystals | 223–225 | Soluble in ethanol | Antioxidant activity, polymerization |
| (3,5-Difluoro-4-propoxyphenyl)boronic acid | Powder | Not reported | Soluble in THF | Suzuki-Miyaura cross-coupling |
Research Findings :
- This compound : Its lipophilic nature makes it suitable for synthesizing lipid-soluble prodrugs .
- Caffeic acid : Exhibits antioxidant and anti-inflammatory properties, widely studied in food and cosmetic research .
- Boronic acid derivatives : Used in coupling reactions to construct biaryl systems, critical in drug discovery .
Biological Activity
3,5-Dimethyl-4-propoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H16O3
- Molecular Weight: 208.26 g/mol
- Structure: The compound features a benzene ring substituted with two methyl groups at positions 3 and 5, and a propoxy group at position 4.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This interaction can lead to various therapeutic applications, particularly in treating conditions associated with inflammation and oxidative stress.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Activity: The compound has shown potential in inhibiting inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties: Preliminary studies suggest that it may act as a lipophilic antioxidant, protecting cells from oxidative damage .
- Antimicrobial Activity: Limited data suggest some antimicrobial properties, although further research is needed to establish efficacy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected benzamide derivatives for comparison:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| This compound | Potentially positive | Limited data | |
| 3,5-Dimethyl-4-methoxybenzamide | Positive | Moderate | |
| 3,5-Dimethyl-4-butoxybenzamide | Moderate | High |
Case Studies and Research Findings
In Vitro Studies:
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, it exhibited moderate cytotoxicity against A549 lung cancer cells with an IC50 value indicative of its potential as an anticancer agent .
Docking Studies:
Molecular docking studies have provided insights into the binding affinity of this compound with specific enzymes involved in inflammatory pathways. These studies suggest that the compound can effectively bind to target sites, inhibiting enzymatic activity and modulating biological responses .
Synthesis and Production
The synthesis of this compound typically involves the reaction of propyl alcohol with 3,5-dimethyl-4-bromobenzoic acid under basic conditions. This method has been optimized for high yield and purity in industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
